molecular formula C16H16O2 B2508521 Methyl 2-methyl-3-(2-methylphenyl)benzoate CAS No. 1400645-15-9

Methyl 2-methyl-3-(2-methylphenyl)benzoate

Cat. No. B2508521
CAS RN: 1400645-15-9
M. Wt: 240.302
InChI Key: LHDJDKYCEOXUDL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(2-methylphenyl)benzoate is a compound that is closely related to various benzoate esters, which are known for their applications in organic synthesis and potential pharmacological activities. These compounds often serve as precursors or intermediates in the synthesis of bioactive molecules with diverse properties such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities .

Synthesis Analysis

The synthesis of related methyl benzoate compounds typically involves condensation reactions or other synthetic routes that allow for the introduction of functional groups into the benzoate scaffold. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate is synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Methyl-2-formyl benzoate itself is a versatile substrate that can be prepared via two-step and one-step methodologies, highlighting the synthetic flexibility of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, which provides detailed information about the conformation and geometry of the molecules. For example, the structure of 3-methyl-phenyl benzoate shows a dihedral angle between the phenyl and benzoyl rings, indicating how substituents can affect the overall shape of the molecule . Similarly, X-ray studies have been used to determine the molecular structures of other benzoate derivatives, revealing information about intramolecular interactions and conformational preferences .

Chemical Reactions Analysis

Methyl benzoate derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, methyl 2-[(diethoxyphosphoryl)methyl]benzoate can react with aldehydes to produce alkenylphosphonates under Horner-Wadsworth-Emmons conditions, demonstrating the reactivity of the benzoate ester group . Additionally, these compounds can be transformed into polyfunctional heterocyclic systems, which are valuable in the development of new pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. These properties include vibrational frequencies, NMR chemical shifts, and non-linear optical (NLO) properties, which can be investigated using density functional theory (DFT) . The energetic behavior of these compounds in different solvent media can also be examined, providing insights into their stability and reactivity .

Scientific Research Applications

Synthetic Chemistry and Molecular Structure

Methyl 2-methyl-3-(2-methylphenyl)benzoate is structurally related to compounds studied for their potential in synthetic chemistry, particularly as intermediates in the development of pharmaceuticals and materials. For instance, derivatives of methyl benzoate have been investigated for their structural characterization and applications in creating potential non-peptide angiotensin receptor antagonists, demonstrating the compound's utility in the synthesis of biologically active molecules (Meyer et al., 2003).

Pharmacological Precursor Activity

Compounds similar to Methyl 2-methyl-3-(2-methylphenyl)benzoate, like Methyl-2-formyl benzoate, are recognized for their bioactive precursor role in organic synthesis, offering a foundation for developing antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents. This underscores the significance of such chemical structures as versatile substrates in pharmaceutical research, highlighting their importance in the search for new bioactive molecules (Farooq & Ngaini, 2019).

Material Science and Electrochemistry

In material science, derivatives of methyl benzoate have been utilized in the synthesis and spectroelectrochemical characterization of innovative materials. A notable example includes the development of a magenta polypyrrole derivatized with Methyl Red azo dye, where the compound's derivatives play a critical role in electrochromic properties and potential applications in pH sensors (Almeida et al., 2017).

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling “Methyl 2-methyl-3-(2-methylphenyl)benzoate”. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and not to get it on clothing . It is also advised to keep it away from open flames, hot surfaces, and sources of ignition .

Future Directions

The future directions for “Methyl 2-methyl-3-(2-methylphenyl)benzoate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, esters are frequently the source of flavors and aromas in many fruits and flowers, and they also make up the bulk of animal fats and vegetable oils . Therefore, they have potential applications in the food and cosmetic industries, among others.

properties

IUPAC Name

methyl 2-methyl-3-(2-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-4-5-8-13(11)14-9-6-10-15(12(14)2)16(17)18-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDJDKYCEOXUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-(2-methylphenyl)benzoate

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